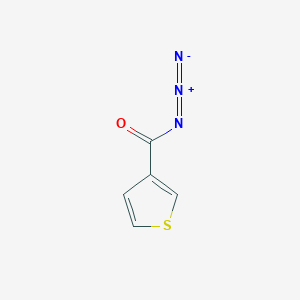
Thiophene-3-carbonyl azide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiophene-3-carbonyl azide is an organic compound that belongs to the class of azides It is characterized by the presence of a thiophene ring, which is a five-membered ring containing one sulfur atom, and a carbonyl azide group attached to the third position of the thiophene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Thiophene-3-carbonyl azide can be synthesized through several methods. One common approach involves the reaction of thiophene-3-carboxylic acid with sodium azide in the presence of a dehydrating agent such as thionyl chloride. The reaction typically proceeds under mild conditions, resulting in the formation of this compound.
Another method involves the use of thiophene-3-carbonyl chloride as a starting material. This compound reacts with sodium azide in an organic solvent such as dichloromethane to yield this compound. The reaction is usually carried out at room temperature and requires careful handling due to the potential hazards associated with azides.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. Additionally, strict safety protocols are implemented to handle the potentially explosive nature of azides.
Análisis De Reacciones Químicas
Types of Reactions
Thiophene-3-carbonyl azide undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or alcohols.
Reduction Reactions: this compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Cycloaddition Reactions:
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide, organic solvents (e.g., dichloromethane), mild temperatures.
Reduction: Lithium aluminum hydride, catalytic hydrogenation (Pd/C, H₂), organic solvents (e.g., tetrahydrofuran).
Cycloaddition: Alkynes, copper(I) catalysts, organic solvents (e.g., acetonitrile).
Major Products Formed
Substitution: Thiophene-3-carbonyl derivatives with various functional groups.
Reduction: Thiophene-3-carbonyl amine.
Cycloaddition: Thiophene-3-carbonyl triazoles.
Aplicaciones Científicas De Investigación
Thiophene-3-carbonyl azide has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of various heterocyclic compounds and functionalized thiophenes.
Materials Science: Thiophene derivatives are used in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).
Medicinal Chemistry: this compound and its derivatives are investigated for their potential pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Bioconjugation: The azide group allows for bioconjugation through click chemistry, enabling the attachment of biomolecules to thiophene-based scaffolds for biological studies.
Mecanismo De Acción
The mechanism of action of thiophene-3-carbonyl azide depends on its specific application. In organic synthesis, the azide group acts as a reactive intermediate that can undergo various transformations. In medicinal chemistry, the biological activity of this compound derivatives may involve interactions with specific molecular targets such as enzymes, receptors, or nucleic acids. The exact pathways and targets can vary depending on the structure and functional groups of the derivatives.
Comparación Con Compuestos Similares
Thiophene-3-carbonyl azide can be compared with other thiophene derivatives and azides:
Thiophene-2-carbonyl azide: Similar structure but with the azide group at the second position. It may exhibit different reactivity and properties due to the positional isomerism.
Thiophene-3-carbonyl chloride: Precursor to this compound, used in similar synthetic applications but lacks the azide functionality.
Benzoyl azide: Contains a benzene ring instead of a thiophene ring. It may have different reactivity and applications due to the aromatic system.
Conclusion
This compound is a valuable compound in organic synthesis, materials science, and medicinal chemistry Its unique structure and reactivity make it a versatile intermediate for the preparation of various functionalized thiophenes and heterocyclic compounds
Propiedades
Número CAS |
59445-89-5 |
|---|---|
Fórmula molecular |
C5H3N3OS |
Peso molecular |
153.16 g/mol |
Nombre IUPAC |
thiophene-3-carbonyl azide |
InChI |
InChI=1S/C5H3N3OS/c6-8-7-5(9)4-1-2-10-3-4/h1-3H |
Clave InChI |
NBNQRDFVSOIHRV-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC=C1C(=O)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2'-[Diselane-1,2-diylbis(methylene)]dibenzaldehyde](/img/structure/B14614844.png)
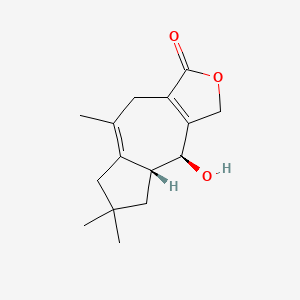
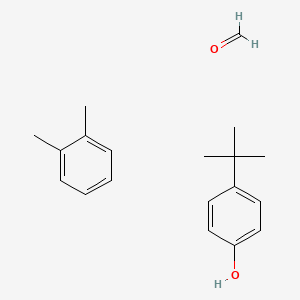

![[(4-Butoxybenzene-1-carbothioyl)sulfanyl]acetic acid](/img/structure/B14614865.png)
![N-[4-(Benzenesulfonyl)phenyl]-4,6-dichloro-1,3,5-triazin-2-amine](/img/structure/B14614875.png)
![1-Methyl-2,4-dihydropyrido[2,3-e][1,2,4]triazine-3-thione](/img/structure/B14614876.png)
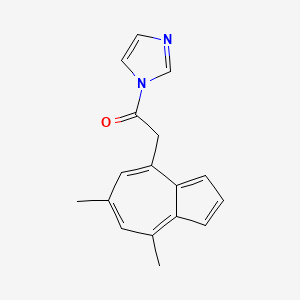
![3-[({4-[(E)-(2-Methoxyphenyl)diazenyl]phenyl}methyl)amino]propanenitrile](/img/structure/B14614885.png)
![3-[Butoxy(2-chloroethoxy)phosphoryl]-2-methylhexan-3-yl 2-chloroethyl phosphate](/img/structure/B14614889.png)
![N-phenyl-1-[2-(phenyliminomethyl)phenyl]methanimine](/img/structure/B14614893.png)
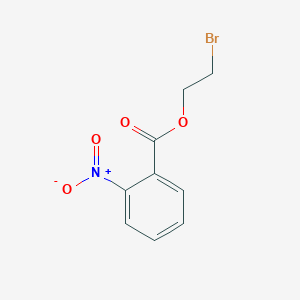
![6-Anilino-12H-benzo[a]phenothiazin-5-ol](/img/structure/B14614905.png)
![Benzyl (3-hydroxy-2-phenylmethoxycarbonyloxy-6,8-dioxabicyclo[3.2.1]octan-4-yl) carbonate](/img/structure/B14614907.png)
